molecular formula C32H30N4O8S2 B11103396 N,N'-{(4,5-dimethylbenzene-1,3-diyl)bis[sulfamoyl(4-methylbenzene-3,1-diyl)]}difuran-2-carboxamide

N,N'-{(4,5-dimethylbenzene-1,3-diyl)bis[sulfamoyl(4-methylbenzene-3,1-diyl)]}difuran-2-carboxamide

Cat. No.: B11103396
M. Wt: 662.7 g/mol
InChI Key: KATVVJBBZYOOEK-UHFFFAOYSA-N
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Description

N-[3-({5-[({5-[(2-FURYLCARBONYL)AMINO]-2-METHYLPHENYL}SULFONYL)AMINO]-2,3-DIMETHYLANILINO}SULFONYL)-4-METHYLPHENYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as furan, sulfonyl, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({5-[({5-[(2-FURYLCARBONYL)AMINO]-2-METHYLPHENYL}SULFONYL)AMINO]-2,3-DIMETHYLANILINO}SULFONYL)-4-METHYLPHENYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Sulfonylation Reactions: The sulfonyl groups are introduced using sulfonyl chlorides in the presence of a base.

    Furan Ring Formation: The furan ring is typically synthesized through cyclization reactions involving furfural derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-({5-[({5-[(2-FURYLCARBONYL)AMINO]-2-METHYLPHENYL}SULFONYL)AMINO]-2,3-DIMETHYLANILINO}SULFONYL)-4-METHYLPHENYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-({5-[({5-[(2-FURYLCARBONYL)AMINO]-2-METHYLPHENYL}SULFONYL)AMINO]-2,3-DIMETHYLANILINO}SULFONYL)-4-METHYLPHENYL]-2-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-({5-[({5-[(2-FURYLCARBONYL)AMINO]-2-METHYLPHENYL}SULFONYL)AMINO]-2,3-DIMETHYLANILINO}SULFONYL)-4-METHYLPHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-({5-[({5-[(2-FURYLCARBONYL)AMINO]-2-METHYLPHENYL}SULFONYL)AMINO]-2,3-DIMETHYLANILINO}SULFONYL)-4-METHYLPHENYL]-2-FURAMIDE can be compared with other similar compounds, such as:

    N-2-Furoyltyrosine: Shares the furan ring and amide functional groups but differs in its overall structure and properties.

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Contains similar aromatic rings but has different functional groups and applications.

    N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: Another furan-containing compound with distinct chemical and biological properties.

The uniqueness of N-[3-({5-[({5-[(2-FURYLCARBONYL)AMINO]-2-METHYLPHENYL}SULFONYL)AMINO]-2,3-DIMETHYLANILINO}SULFONYL)-4-METHYLPHENYL]-2-FURAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C32H30N4O8S2

Molecular Weight

662.7 g/mol

IUPAC Name

N-[3-[[3-[[5-(furan-2-carbonylamino)-2-methylphenyl]sulfonylamino]-4,5-dimethylphenyl]sulfamoyl]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C32H30N4O8S2/c1-19-9-11-23(33-31(37)27-7-5-13-43-27)17-29(19)45(39,40)35-25-15-21(3)22(4)26(16-25)36-46(41,42)30-18-24(12-10-20(30)2)34-32(38)28-8-6-14-44-28/h5-18,35-36H,1-4H3,(H,33,37)(H,34,38)

InChI Key

KATVVJBBZYOOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)S(=O)(=O)NC3=CC(=C(C(=C3)C)C)NS(=O)(=O)C4=C(C=CC(=C4)NC(=O)C5=CC=CO5)C

Origin of Product

United States

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